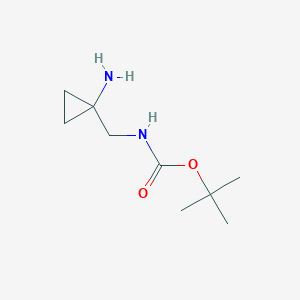![molecular formula C11H13ClN2 B1445448 1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride CAS No. 18637-52-0](/img/structure/B1445448.png)
1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride
Overview
Description
“1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride” is an organic compound with the molecular formula C11H13ClN2 and a molecular weight of 208.69 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The creation of the pyrazino[1,2-a]indole nucleus was mainly achieved by cyclizing indole having various groups (CHO, ketone, imine, nitrile, etc.) on C2 with a nucleophile linked to the indole nitrogen atom, thus creating the pyrazino C-ring .Molecular Structure Analysis
The IUPAC name for this compound is 1,2,3,4-tetrahydropyrazino[1,2-a]indole hydrochloride . The InChI code is 1S/C11H12N2.ClH/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;/h1-4,7,12H,5-6,8H2;1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 208.69 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride is involved in the synthesis of biologically relevant compounds. It is utilized in a domino Michael/intramolecular nucleophilic substitution pathway, a method that is efficient for producing various 3,4-dihydropyrazino[1,2-a]indoles. This method is chemically and regio-selective, also allowing the introduction of amino acid portions without racemization (Palomba et al., 2018).
Photoluminescent Properties
The compound is also noted for its photoluminescent properties. A rhodium-catalyzed reaction involving 3-diazoindolin-2-imines and 2H-azirines leads to the formation of 5H-pyrazino[2,3-b]indoles, which exhibit strong photoluminescence in solutions, powders, and films. This suggests potential applications in materials science, particularly in the development of new photoluminescent materials (Ding et al., 2017).
Anticancer Potential
Moreover, 1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride derivatives have been explored for their potential as anticancer agents. For instance, a variant with a methoxy group at the 8-position was identified as a potent antiproliferative agent against human chronic myelogenous leukemia K562 cell lines. This finding suggests a promising avenue for the development of new anticancer drugs, although it's noted that the effectiveness varies significantly based on the specific structure of the derivative (Romagnoli et al., 2009).
Biological Activities and Applications
The compound has shown diverse biological activities when fused with various heterocycles. For instance, derivatives like oxazolo-pyrazino[1,2-a]indoles and benzoimidazo-pyrazino[1,2-a]indoles showed significant inhibitory activity against acetylcholinesterase (AChE). These findings highlight the potential of these compounds in developing treatments for conditions associated with AChE, such as Alzheimer's disease (Ashram et al., 2021).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
1,2,3,4-tetrahydropyrazino[1,2-a]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-4-11-9(3-1)7-10-8-12-5-6-13(10)11;/h1-4,7,12H,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSOAYJBJBCUJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC3=CC=CC=C32)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Adamantan-1-yl)phenyl]boronic acid](/img/structure/B1445365.png)

![5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B1445368.png)
![4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine](/img/structure/B1445370.png)



![Tert-butyl 2-[(5-fluoropyridin-2-yl)carbonyl]hydrazinecarboxylate](/img/structure/B1445376.png)



![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B1445382.png)

![2-[(2-Fluoro-6-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1445387.png)